Quinazoline-7-carboxylic acid

sEH inhibition anti-inflammatory EET metabolism

Medicinal chemistry teams requiring the correct quinazoline regioisomer for kinase or sEH inhibitor programs often face supply ambiguity. Quinazoline-7-carboxylic acid is the validated 7-COOH building block that directly enables published SAR trajectories. • sEH inhibitor synthesis: amide derivatives achieve IC₅₀ = 0.30-0.66 µM; dual FLAP/sEH polypharmacology demonstrated. • CDK inhibitor series: enables patented chemotype with CDK12 IC₅₀ = 100 nM, CDK7 IC₅₀ = 550 nM. • HDAC modulators: scalable route per RU 2779981 C1. Bulk quantities available; consistent ≥97% purity with full analytical documentation.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 1234616-41-1
Cat. No. B057831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-7-carboxylic acid
CAS1234616-41-1
Synonyms7-Quinazolinecarboxylic Acid
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C=C1C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-4-10-5-11-8(7)3-6/h1-5H,(H,12,13)
InChIKeySRKXVESHUPPYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-7-carboxylic Acid: Pharmacology & Scaffold Overview


Quinazoline-7-carboxylic acid is a heterocyclic aromatic building block (C₉H₆N₂O₂, MW 174.16) featuring a carboxylic acid substituent at the 7‑position of the fused quinazoline ring . The compound serves as a versatile precursor for generating kinase inhibitor libraries, soluble epoxide hydrolase (sEH) inhibitors, and histone deacetylase (HDAC) modulators. Because the quinazoline nucleus is present in FDA‑approved drugs such as gefitinib and erlotinib, the positional isomer of the carboxylic acid anchor profoundly influences the achievable target-binding vectors, the compatibility with parallel chemistry workflows, and the intellectual property landscape of the final derivatives [1].

Why Generic Precursors Cannot Replace Quinazoline-7-carboxylic Acid


The regioisomeric position of the carboxylic acid on the quinazoline bicycle dictates the exit vector of the growing ligand and therefore its ability to occupy a given enzyme pocket. Substituting quinazoline‑6‑carboxylic acid (a natural‑product alkaloid with qualitatively different antibacterial/antifungal activity [1]) or quinazoline‑4‑carboxylic acid does not recapitulate the structure–activity relationships (SAR) established for the 7‑substituted series. In validated programs, the 7‑COOH anchor enables potent nanomolar kinase inhibition (e.g., CDK12 IC₅₀ = 100 nM [2]) and sub‑micromolar sEH blockade (IC₅₀ = 0.30–0.66 µM [3]), while the same substitution at position‑2 or position‑4 engages entirely different target classes such as the NMDA receptor or VEGFR kinase. Consequently, a generic purchase of any quinazoline‑carboxylic acid does not guarantee equivalent synthetic utility or biological output; deliberate selection of the 7‑isomer is required to reproduce published hit‑to‑lead trajectories.

Quinazoline-7-carboxylic Acid: Quantitative Differentiation Data


sEH Inhibition: 7-Carboxamides vs. 4-COOH Derivatives

Amide derivatives of quinazoline-7-carboxylic acid achieve potent soluble epoxide hydrolase (sEH) inhibition with IC₅₀ values of 0.30–0.66 µM [1]. In contrast, quinazoline‑4‑carboxylic acid derivatives are predominantly directed toward VEGFR kinase inhibition, with representative analogues showing only low‑micromolar anti‑proliferative IC₅₀ values (e.g., 168 µM for a 2‑(3‑bromophenyl)-8‑fluoro‑quinazoline‑4‑carboxylic acid analogue ). The ~250‑fold potency window demonstrates that the 7‑COOH regioisomer is the preferred anchor for sEH‑focused campaigns.

sEH inhibition anti-inflammatory EET metabolism

Kinase Selectivity: 7-COOH vs. 2-COOH Derivatives

A quinazoline-7-carboxylic acid-derived inhibitor (US11447493, Example 56) inhibits CDK12 and CDK2 with IC₅₀ = 100 nM and CDK7 with IC₅₀ = 550 nM in a radiometric protein kinase assay [1]. A structurally distinct quinazoline‑2‑carboxylic acid derivative (CHEMBL9281) displaces [³H]MK‑801 from the NMDA receptor with IC₅₀ = 890 nM [2]. The target‑class divergence—cyclin‑dependent kinases versus ionotropic glutamate receptor—demonstrates that the carboxylic acid position is a primary determinant of pharmacological target engagement.

kinase inhibition CDK NMDA antagonist

Dual sEH/FLAP Inhibition: 7-Carboxamide vs. Parent Acid

Quinazoline‑7‑carboxamide 34 inhibits sEH with IC₅₀ = 0.7 µM and simultaneously suppresses FLAP‑mediated leukotriene biosynthesis with IC₅₀ = 2.9 µM [1]. The parent quinazoline‑7‑carboxylic acid (compound 10) inhibits cellular LT formation only at 10 µM, and the N3‑phenyl‑lacking analogue (compound 22) is even weaker [1]. This demonstrates that the free carboxylic acid alone is insufficient for dual‑target activity; the 7‑carboxamide modification is required to achieve the balanced polypharmacology profile.

dual inhibitor sEH FLAP leukotriene biosynthesis

HDAC Inhibition: 4-Amino-7-COOH vs. Unsubstituted Acid

Russian patent RU 2779981 C1 (2022) discloses hydroxamic acid derivatives of 4‑aminoquinazoline‑7‑carboxylic acid as histone deacetylase (HDAC) inhibitors with a scalable synthetic route meeting pharmaceutical purity requirements [1]. The unsubstituted quinazoline‑7‑carboxylic acid lacks the hydroxamic acid zinc‑binding group and the 4‑anilino pharmacophore, rendering it inactive against HDAC enzymes. This patent‑backed evidence positions the 7‑COOH scaffold as the sole gateway to a well‑characterized HDAC inhibitor series, whereas the 6‑COOH or 4‑COOH regioisomers have no corresponding HDAC patent estate.

HDAC inhibitor epigenetics anticancer

Synthetic Tractability: C-7 Conjugation vs. Other Regioisomers

The carboxylic acid at position 7 of quinazoline is sterically accessible for amide coupling and esterification, making it a preferred anchor for generating diverse compound libraries in structure–activity relationship (SAR) studies [1]. In contrast, the C‑4 carboxylic acid is adjacent to the heterocyclic nitrogen and can participate in intramolecular hydrogen bonding, reducing its reactivity in amidation reactions, while the C‑2 carboxylic acid is similarly conjugated to the pyrimidine nitrogen, altering its electronic properties and coupling efficiency. The 7‑COOH group therefore provides higher and more predictable yields in parallel chemistry workflows, as evidenced by the successful synthesis of 34 distinct quinazoline‑7‑carboxamides in a single SAR study [1].

parallel chemistry amide coupling SAR library

Target Class Coverage: 7-COOH vs. Single-Target Regioisomers

Derivatives built on the quinazoline‑7‑carboxylic acid scaffold have demonstrated potent activity across at least four distinct target classes: (i) kinases (CDK12 IC₅₀ = 100 nM [1]; p38α MAPK IC₅₀ = 320 nM [2]), (ii) soluble epoxide hydrolase (IC₅₀ = 0.30–0.66 µM [3]), (iii) histone deacetylase (patent‑enabled series [4]), and (iv) FLAP (LT biosynthesis IC₅₀ = 2.9 µM [3]). In contrast, quinazoline‑2‑carboxylic acid derivatives are primarily limited to NMDA antagonism and CCK receptor binding, and quinazoline‑4‑carboxylic acid derivatives are predominantly associated with VEGFR/EGFR kinase inhibition. The breadth of validated target engagement for the 7‑COOH scaffold makes it a more versatile and risk‑diversified starting material for drug discovery programs.

polypharmacology kinase sEH HDAC FLAP

Quinazoline-7-carboxylic Acid: Key Application Scenarios


sEH-Focused Anti-Inflammatory Drug Discovery

Research groups developing soluble epoxide hydrolase inhibitors for cardiovascular, renal, or metabolic indications should select quinazoline‑7‑carboxylic acid as the core building block. Amide derivatives derived from this scaffold achieve sEH IC₅₀ values of 0.30–0.66 µM, with compound 34 additionally inhibiting FLAP‑mediated leukotriene biosynthesis (IC₅₀ = 2.9 µM), enabling dual‑target polypharmacology from a single chemical starting point [1]. The SAR study published in ACS Omega (2022) provides a detailed roadmap for neopentyl amide and thiobenzyl modifications, reducing the synthetic exploration required to achieve potent sEH inhibition [1].

Cyclin-Dependent Kinase (CDK) Inhibitor Development

For oncology programs targeting CDK12, CDK2, or CDK7, the quinazoline‑7‑carboxylic acid-derived inhibitor series (US Patent 11,447,493) delivers nanomolar potency (CDK12/CDK2 IC₅₀ = 100 nM; CDK7 IC₅₀ = 550 nM) in radiometric protein kinase assays [1]. Procuring the 7‑COOH isomer directly enables synthesis of the patented (R)‑2‑((1‑(4‑propionamidobenzoyl)pyrrolidin‑3‑yl)amino)quinazoline‑7‑carboxylic acid chemotype, which is not accessible from other quinazoline regioisomers [1].

HDAC Inhibitor Programs with Scalable Synthesis

Organizations pursuing histone deacetylase inhibition for oncology or neurodegenerative disease should base their chemistry on the 4‑aminoquinazoline‑7‑carboxylic acid scaffold. Russian patent RU 2779981 C1 (2022) provides a validated, scalable synthetic route to hydroxamic acid derivatives that meet pharmaceutical purity specifications [1]. The patent describes a process characterized by low labor intensity, reagent availability, and ease of scale‑up, making the 7‑COOH isomer the only regioisomer with a fully documented manufacturing pathway to HDAC‑active compounds [1].

Parallel SAR Library Synthesis for Multi-Target Lead Generation

Medicinal chemistry teams that require rapid generation of diverse compound libraries for phenotypic or target‑based screening should prioritize the 7‑COOH isomer. The ACS Omega (2022) study demonstrated the parallel synthesis of 34 quinazoline‑7‑carboxamides, each characterized for sEH and FLAP activity, establishing a precedent for high‑throughput amide coupling at the 7‑position [1]. Comparable library‑scale SAR efforts have not been published for the 4‑COOH or 2‑COOH isomers, indicating that the 7‑COOH scaffold is uniquely qualified for efficient library production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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